molecular formula C22H19N3O2S2 B2978738 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 1252821-64-9

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2978738
CAS No.: 1252821-64-9
M. Wt: 421.53
InChI Key: VQQNMGFJIRTSHR-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a benzyl group at position 3, a sulfanyl linker at position 2, and an N-(3-methylphenyl)acetamide side chain. The thienopyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial, or anti-inflammatory activity .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-15-6-5-9-17(12-15)23-19(26)14-29-22-24-18-10-11-28-20(18)21(27)25(22)13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQNMGFJIRTSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide, with the CAS number 1252821-64-9, is a member of the thieno[3,2-d]pyrimidine class. Its unique structure incorporates a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and an N-(3-methylphenyl) acetamide substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

PropertyValue
Molecular FormulaC22H19N3O2S2
Molecular Weight421.5 g/mol
CAS Number1252821-64-9

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. These compounds are known to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. For example:

  • In vitro studies on cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) have shown that similar compounds exhibit growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives are also recognized for their antimicrobial properties. They may target bacterial enzymes or pathways critical for survival and replication. For instance:

  • Antimicrobial assays have demonstrated that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis and DNA replication.
  • Binding Affinity : Docking studies suggest that it can bind effectively to enzyme active sites, enhancing its potential efficacy against various biological targets .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications to the aromatic rings or acetamide group can lead to variations in potency and selectivity against target proteins.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneContains benzimidazole moietyAntimicrobial
4-Oxo-thieno[3,2-d]pyrimidin derivativesLacks sulfanyl groupAnticancer
N-(aryl)acetamidesSimple aromatic substitutionsVaries; some anti-inflammatory

The unique combination of the thieno-pyrimidine core with both sulfanyl and dimethoxyphenyl groups enhances the compound's interaction potential within biological systems compared to other similar compounds .

Case Studies

Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Study on MCF7 Cell Line : A derivative exhibited an IC50 value of 12.50 µM against MCF7 cells, demonstrating significant cytotoxicity .
  • Antimicrobial Testing : A related compound showed effective inhibition against a range of bacterial strains with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno/Pyrimidine-Based Derivatives

Key Compounds:
  • 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Core Structure: Pyrimidine derivative with a hydrazinylidene linker. Substituents: 4-Methylphenyl and sulfamoylphenyl groups. Synthesis Yield: 94% (higher than chromenone derivatives in ). Functional Groups: Cyano, carbonyl, and sulfonamide groups. Key Data: Melting point (288°C), IR peaks at 2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O).
Parameter Target Compound 13a
Core Structure Thieno[3,2-d]pyrimidine Pyrimidine with hydrazine
Key Substituents Benzyl, 3-methylphenylacetamide 4-Methylphenyl, sulfamoylphenyl
Synthesis Yield Not reported 94%
Functional Groups Sulfanyl, acetamide Cyano, sulfonamide
Melting Point Not reported 288°C

The sulfanyl group in the target could enhance stability relative to the hydrazinylidene linker in 13a .

Cyanoacetamide Derivatives

Key Compounds:
  • N-Benzyl-2-cyano-acetamide (3d) Structure: Simple cyanoacetamide with benzyl and cyano groups. Synthesis: Ethanol/piperidine at 0–5°C (similar to target compound’s likely conditions).
Parameter Target Compound 3d
Complexity High (fused thienopyrimidine) Low (single aromatic ring)
Functional Groups Sulfanyl, acetamide Cyano, benzyl
Bioactivity Inference Potential kinase inhibitor Unreported in evidence

Analysis: The target’s fused thiophene-pyrimidine system increases structural complexity, which may improve target selectivity but complicate synthesis compared to simpler cyanoacetamides .

Chromen-4-one and Pyrazolo-Pyrimidine Derivatives

Key Compounds:
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Core Structure: Chromen-4-one fused with pyrazolo-pyrimidine. Substituents: Fluoro groups, sulfonamide. Key Data: Melting point 175–178°C, molecular weight 589.1 g/mol.
Parameter Target Compound Chromenone Derivative
Core Structure Thienopyrimidine Chromenone-pyrazolo-pyrimidine
Halogen Substituents None Fluorine (enhanced polarity)
Molecular Weight ~450–500 g/mol (estimated) 589.1 g/mol
Synthesis Yield Not reported 28%

Analysis: The chromenone derivative’s lower yield (28%) highlights synthetic challenges in polycyclic systems, suggesting the target compound’s synthesis may require optimized conditions .

Sulfonamide and Tetrahydropyrimidine Derivatives

Key Compounds:
  • (S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B13)
    • Core Structure : Tetrahydropyrimidine with sulfonamide.
    • Substituents : 4-Hydroxyphenyl, sulfamoyl.
    • Functional Groups : Thioether, acetamide.
Parameter Target Compound B13
Core Saturation Aromatic thienopyrimidine Partially saturated pyrimidine
Key Functional Groups Sulfanyl, acetamide Thioether, sulfonamide
Polarity Moderate (benzyl group) High (sulfonamide, hydroxyl)

Analysis : The target’s aromatic core may improve metabolic stability compared to B13’s partially saturated system, while B13’s sulfonamide group could enhance solubility .

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